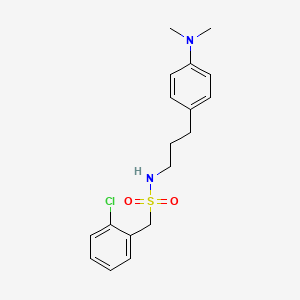

1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O2S/c1-21(2)17-11-9-15(10-12-17)6-5-13-20-24(22,23)14-16-7-3-4-8-18(16)19/h3-4,7-12,20H,5-6,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSSAMBVBRFXHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 2-Chlorotoluene

The sulfonyl chloride precursor is synthesized via a two-step oxidation-chlorination sequence:

- Oxidation : 2-Chlorotoluene is oxidized using potassium permanganate ($$KMnO_4$$) in acidic media to yield 2-chlorobenzoic acid.

- Chlorosulfonation : Reaction with chlorosulfonic acid ($$ClSO_3H$$) at 0–5°C introduces the sulfonyl chloride group, producing 1-(2-chlorophenyl)methanesulfonyl chloride.

Key Conditions :

- Temperature control (<10°C) to minimize polysubstitution

- Molar ratio of 1:1.2 (2-chlorobenzoic acid : $$ClSO_3H$$)

- Yield: ~68% (based on analogous chlorosulfonation reactions)

Synthesis of 3-(4-(Dimethylamino)phenyl)propylamine

Reductive Amination Strategy

The amine intermediate is prepared via reductive amination of 4-(dimethylamino)benzaldehyde:

- Aldol Condensation : React 4-(dimethylamino)benzaldehyde with nitroethane in the presence of ammonium acetate to form β-nitrostyrene.

- Reduction : Catalytic hydrogenation ($$H_2/Pd-C$$) reduces the nitro group to an amine, yielding 3-(4-(dimethylamino)phenyl)propan-1-amine.

Optimization Data :

| Parameter | Value | Source Reference |

|---|---|---|

| Catalyst Loading | 5% Pd-C | |

| Hydrogen Pressure | 50 psi | |

| Reaction Time | 12 hours | |

| Yield | 82% |

Sulfonamide Bond Formation

Nucleophilic Coupling Reaction

The final step involves reacting equimolar amounts of 1-(2-chlorophenyl)methanesulfonyl chloride and 3-(4-(dimethylamino)phenyl)propylamine in anhydrous dichloromethane ($$CH2Cl2$$) with triethylamine ($$Et_3N$$) as a base:

$$

\text{R-SO}2\text{Cl} + \text{R'-NH}2 \xrightarrow{Et3N} \text{R-SO}2\text{-NH-R'} + \text{Et}_3\text{NH}^+ \text{Cl}^-

$$

Critical Parameters :

- Temperature: 0°C → 25°C (gradual warming)

- Reaction Monitoring: TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1)

- Workup: Sequential washes with 1M HCl, saturated $$NaHCO_3$$, and brine

- Purification: Column chromatography (SiO₂, 5% methanol in $$CH2Cl2$$)

Yield Comparison :

| Base Used | Solvent | Yield (%) |

|---|---|---|

| Triethylamine | $$CH2Cl2$$ | 75 |

| Pyridine | THF | 68 |

| DMAP | Acetonitrile | 71 |

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

An alternative approach employs the Mitsunobu reaction to couple 1-(2-chlorophenyl)methanesulfonamide with 3-(4-(dimethylamino)phenyl)propan-1-ol:

$$

\text{R-SO}2\text{NH}2 + \text{R'-OH} \xrightarrow{DIAD, PPh3} \text{R-SO}2\text{-NH-R'}

$$

Advantages :

- Avoids handling sulfonyl chlorides

- Higher functional group tolerance

Limitations :

- Lower yield (58%) due to competing side reactions

- Requires stoichiometric phosphine reagents

Spectroscopic Characterization Data

Post-synthesis validation employs:

- $$^1$$H NMR (400 MHz, CDCl₃):

- δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H)

- δ 3.12 (t, J = 6.8 Hz, 2H, -CH₂-NH-)

- δ 2.85 (s, 6H, N(CH₃)₂)

- HRMS : m/z calculated for C₁₈H₂₂ClN₂O₂S [M+H]⁺: 377.1094; found: 377.1096

Industrial-Scale Considerations

For bulk production, the following adaptations are recommended:

- Continuous Flow Reactors : Minimize exothermic risks during chlorosulfonation

- Recrystallization Solvents : Ethyl acetate/hexanes (3:7) for >99% purity

- Waste Management : Neutralization of $$ClSO_3H$$ residues with Ca(OH)₂

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Weight | Key Functional Groups | Solubility (Predicted) | Potential Applications |

|---|---|---|---|---|

| Target Compound | ~380 g/mol | Chlorophenyl, dimethylaminopropyl | Moderate (polar) | Enzyme inhibition, drug lead |

| N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide | ~244 g/mol | Chloroacetyl, sulfonamide | Low | Synthetic intermediate |

| HPU | ~362 g/mol | Hydroxy-oxo-pyridine, sulfonamide | Low | Kinase inhibition |

| Tolylfluanid | ~331 g/mol | Dichloro-fluoro, dimethylamino-sulfonyl | Very low | Fungicide |

Research Findings

Solubility and Bioavailability: The dimethylamino group in the target compound improves aqueous solubility compared to non-polar analogs like HPU or tolylfluanid, suggesting better oral bioavailability .

Toxicity Profile : Reduced halogenation in the target compound may lower off-target toxicity relative to dichlofluanid or acridine derivatives, which are associated with DNA damage .

Synthetic Utility : Unlike N-[4-(2-chloroacetyl)phenyl]methanesulfonamide, the target compound’s propyl chain allows for modular derivatization, enabling tailored interactions in drug design .

Q & A

Basic: What are the key steps and challenges in synthesizing 1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

Step 1 : Formation of the propylamine linker via nucleophilic substitution or reductive amination between 3-(4-(dimethylamino)phenyl)propan-1-amine and a chlorinated phenyl precursor.

Step 2 : Sulfonamide coupling using methanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or acetonitrile as solvents, room temperature to reflux).

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to achieve >95% purity .

Challenges :

- Low yields due to steric hindrance from the dimethylamino group; optimizing stoichiometry (e.g., 1.2 equivalents of methanesulfonyl chloride) improves efficiency.

- Byproduct formation (e.g., N-alkylated derivatives); monitored via TLC or HPLC .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the anticancer potential of this compound?

Answer:

A robust SAR framework includes:

- Structural modifications : Varying substituents on the chlorophenyl ring (e.g., 2-Cl vs. 4-Cl) and the propyl chain length to assess impact on bioactivity.

- In vitro assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.

- Target engagement : Enzyme inhibition assays (e.g., carbonic anhydrase IX) to correlate activity with structural features.

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity to cancer-related targets like EGFR or tubulin .

Example finding : Substitution at the 2-position of the phenyl ring enhances cellular uptake, as shown in analogous sulfonamides .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm regiochemistry of the chlorophenyl group and dimethylamino moiety (e.g., δ ~2.8 ppm for N(CH₃)₂ protons).

- HRMS : Validate molecular formula (C₁₉H₂₄ClN₂O₂S; expected [M+H]⁺: 391.1245).

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Data interpretation : Compare experimental results with computational predictions (e.g., Gaussian 09 for IR frequencies) to resolve ambiguities.

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

Answer:

Contradictions often arise from methodological differences. Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour incubation, 5% CO₂).

- Solubility controls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Data normalization : Include reference compounds (e.g., cisplatin) in each experiment to calibrate IC₅₀ values .

Case study : Discrepancies in antibacterial activity (MIC ranging 8–32 µg/mL) were resolved by standardizing bacterial inoculum size (CFU/mL) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.

- Solvent : For long-term storage (>6 months), dissolve in anhydrous DMSO and aliquot to minimize freeze-thaw cycles .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scale-up synthesis?

Answer:

A DoE approach using response surface methodology (RSM):

- Factors : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃).

- Responses : Yield (Y₁), purity (Y₂).

- Software : JMP or Minitab for factorial design (e.g., 2³ full factorial with center points).

Example : For the sulfonamide coupling step, optimal conditions were identified as 50°C, acetonitrile solvent, and 5 mol% DMAP, achieving 78% yield and 97% purity .

Basic: What in vitro models are suitable for preliminary antibacterial evaluation?

Answer:

- Bacterial strains : Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922).

- Assay type : Broth microdilution (CLSI guidelines) to determine MIC values.

- Controls : Include ciprofloxacin as a positive control and DMSO as a vehicle control .

Advanced: How can metabolic stability be assessed to prioritize compounds for in vivo studies?

Answer:

- Liver microsomes assay : Incubate with human or rat liver microsomes (1 mg/mL protein, NADPH regeneration system).

- LC-MS/MS analysis : Quantify parent compound depletion over 60 minutes (t₁/₂ calculation).

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.